molecular formula C8H15F3N2 B1460962 [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine CAS No. 1019382-28-5

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine

Cat. No. B1460962
CAS RN: 1019382-28-5
M. Wt: 196.21 g/mol
InChI Key: SYOPGCUQZUNUSC-UHFFFAOYSA-N
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Description

“[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine” is a chemical compound with the CAS Number: 1820648-49-4 . It is also known as “[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride” and has a molecular weight of 269.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine” is 1S/C8H15F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-6,12H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine” is a powder that is stored at room temperature . Its molecular weight is 269.14 . More detailed physical and chemical properties, such as solubility, melting point, and boiling point, were not available in the search results.

Scientific Research Applications

  • Asymmetric Synthesis :

    • The asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine is detailed. This process involves the reduction of the compound followed by hydrogenolysis, leading to the creation of diamines and substituted diamino alcohols. Such processes are foundational in creating complex organic compounds (Froelich et al., 1996).
  • Bone Disorders Treatment :

    • A compound targeting the Wnt beta-catenin cellular messaging system was discovered for treating bone disorders. This compound showed an increase in trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).
  • Antidepressant Drug Candidates :

    • Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as biased agonists of serotonin 5-HT1A receptors, displayed potent antidepressant-like activity. This research contributes to the development of new antidepressant drugs (Sniecikowska et al., 2019).
  • Antiosteoclast Activity :

    • A study synthesized a new family of boronates, showing moderate to high antiosteoclast and osteoblast activity. This research is significant in the field of bone health and disorders (Reddy et al., 2012).
  • Synthesis of Imines :

    • Research on the synthesis of imines from the reaction of cyclohexanone with benzylamine under different temperature conditions was conducted. This study is relevant in the field of organic synthesis and pharmaceutical research (Jafari, 2018).
  • Crystal Structure Analysis :

    • The synthesis and crystal structure of various compounds, including [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, were investigated. Such studies are crucial for understanding the molecular structure and properties of chemical compounds (Girish et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)6-13-3-1-2-7(4-12)5-13/h7H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOPGCUQZUNUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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